

The Expanding Therapeutic Potential of Substituted Thienopyridines: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

The thienopyridine core, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of substituted thienopyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiplatelet properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these versatile compounds.

Anticancer Activities of Substituted Thienopyridines

Substituted thienopyridines have garnered significant attention as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.^{[1][2]} Their mechanisms of action are often centered on the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

Several thienopyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.

- **VEGFR-2 Inhibition:** Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Thienopyrimidine-based compounds have been shown to inhibit VEGFR-2, thereby impeding tumor neovascularization.[2]
- **RON and c-Met Inhibition:** The recepteur d'origine nantais (RON) and c-Met are closely related RTKs implicated in various cancers. Specific thieno[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against both wild-type and splice variants of RON, as well as c-Met, leading to the suppression of tumor cell proliferation and migration.

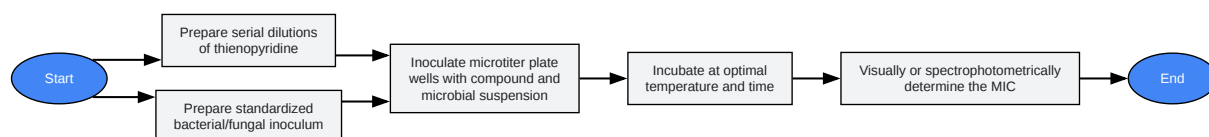
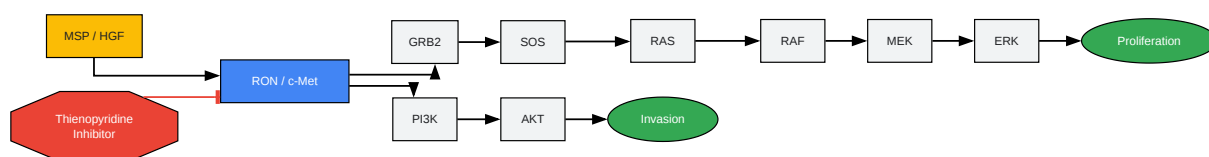
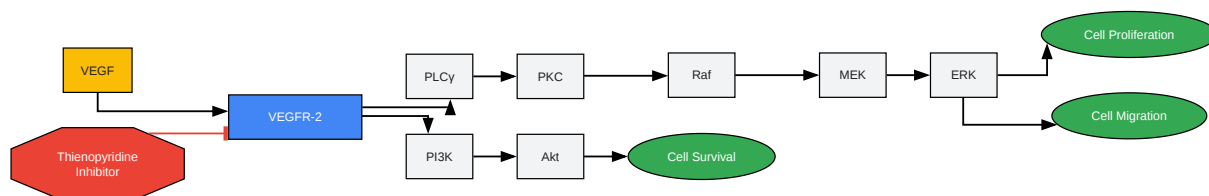
Quantitative Data: Anticancer Activity

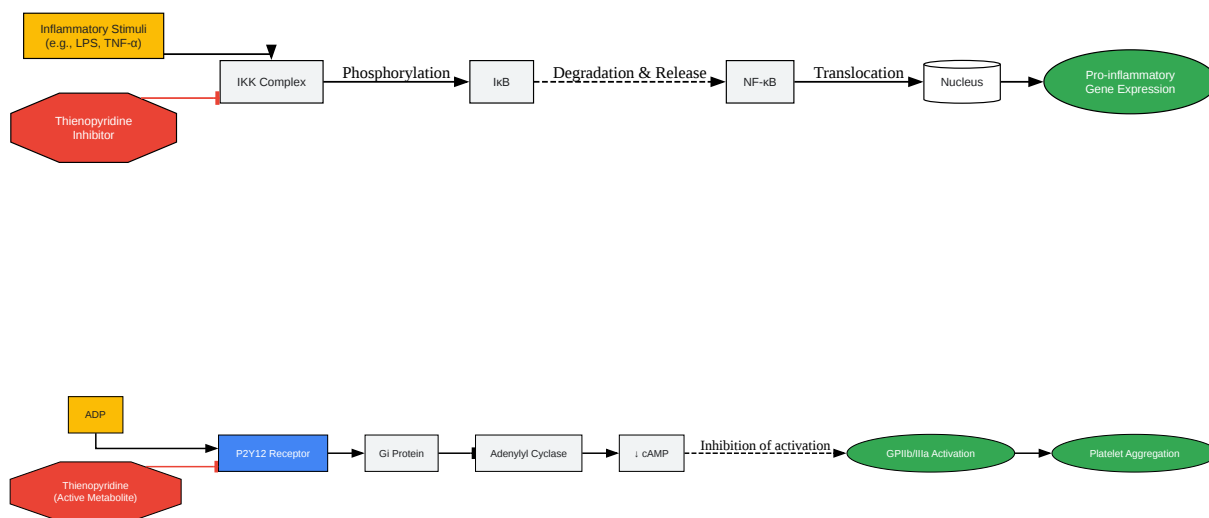
The following table summarizes the in vitro anticancer activity of representative substituted thienopyridine derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | IC50 / GI50 (μM) | Reference |
|---------------------|--|-----------------------|---------------|--------------------------|-----------|
| 6i | Thieno[2,3-c]pyridine with thiomorpholine | HSC3 (Head and Neck) | MTT | 10.8 | [3][4] |
| T47D (Breast) | MTT | 11.7 | [3][4] | | |
| RKO (Colorectal) | MTT | 12.4 | [3][4] | | |
| 6a | Thieno[2,3-c]pyridine with piperidine | HSC3 (Head and Neck) | MTT | 14.5 | [3] |
| 11n | Tetrahydropyridothienopyrimidine-urea | MCF-7 (Breast) | MTT | 2.67 | [2] |
| SW-480 (Colon) | MTT | 6.84 | [2] | | |
| HEPG-2 (Liver) | MTT | 7.20 | [2] | | |
| HUVEC (Endothelial) | MTT | 2.09 | [2] | | |
| 5a | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | NCI-60 Screen | Growth Percent = -31.02% | [5] |

Signaling Pathways in Cancer

Inhibition of VEGFR-2 by thienopyridine derivatives blocks downstream signaling cascades crucial for angiogenesis.





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